B1576943 Phylloseptin-6

Phylloseptin-6

Cat. No.: B1576943
Attention: For research use only. Not for human or veterinary use.
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Description

Phylloseptin-6 (PS-6) is a cationic, α-helical antimicrobial peptide (AMP) first isolated from the skin secretions of frogs belonging to the Phyllomedusa genus . Like other members of the phylloseptin family, it is characterized by a relatively short chain of 19-21 amino acid residues, a highly conserved N-terminal sequence (FLSLIP-), and a C-terminal amidation that enhances its stability and cationic charge . This class of peptides is a crucial component of the amphibian innate immune system, providing a first line of defense against a wide spectrum of pathogens . The primary research value of this compound lies in its potent activity against Gram-positive bacteria, including clinically relevant strains such as Staphylococcus aureus and Enterococcus faecalis . Its mechanism of action is primarily attributed to its cationic and amphiphilic nature; the positively charged peptide interacts electrostatically with the anionic phospholipids abundant in bacterial membranes . Upon binding, this compound adopts an α-helical conformation in membrane-mimetic environments, inserting itself into the lipid bilayer and disrupting its integrity through carpet-like or pore-forming mechanisms, ultimately leading to cell lysis and death . This mechanism makes it a promising candidate for overcoming antibiotic resistance. Beyond its antibacterial properties, this compound has also demonstrated anti-protozoan activity, notably against Trypanosoma cruzi , the parasite responsible for Chagas disease . This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this peptide with appropriate laboratory safety protocols.

Properties

bioactivity

Antimicrobial

sequence

SLIPHAINAVSAIAKHF

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Similar AMPs

Compound Source Sequence Length Net Charge Polarity Index Reference
This compound Frogs (Amphibians) 17 +9.65 0.47 [29]
Cecropin B Insects/Invertebrates 35 +11.40 0.42 [55]
Hyphancin IIID Insects/Invertebrates 35 +11.80 0.41 [54]
Hyphancin IIIG Insects/Invertebrates 35 +11.80 0.38 [54]
Hyphancin IIIF Insects/Invertebrates 35 +11.80 0.39 [54]

Key Observations :

Sequence Length : this compound is significantly shorter (17 residues) compared to Cecropin B and Hyphancin variants (35 residues). Shorter peptides may enhance tissue penetration and reduce metabolic instability.

Net Charge: this compound has a lower net charge (+9.65) than Cecropin B (+11.40) and Hyphancins (+11.80). Lower charge may reduce nonspecific binding to host cells, improving selectivity .

Polarity Index : this compound exhibits the highest polarity index (0.47), suggesting stronger amphipathicity, which correlates with membrane disruption efficiency and reduced hemolytic activity .

Functional Implications

  • Selectivity: Higher polarity indices in AMPs are associated with enhanced discrimination between bacterial and eukaryotic membranes.
  • Mechanism of Action : The shorter sequence of this compound may limit deep insertion into lipid bilayers compared to longer peptides like Cecropin B. However, its amphipathic structure allows efficient surface interaction, causing membrane depolarization.
  • Species-Specific Adaptations : this compound’s origin in frogs contrasts with insect-derived Hyphancins, which may reflect evolutionary adaptations to distinct microbial threats.

Preparation Methods

Molecular Cloning of Phylloseptin-6 Precursors

Phylloseptin peptides, including this compound, are biosynthesized as precursors encoded by cDNA sequences obtained from frog skin secretions. The cloning process involves:

  • cDNA Library Construction : Skin secretions are collected from Phyllomedusa species, and mRNA is extracted to create cDNA libraries.
  • Shotgun Cloning Strategy : Random cloning of cDNA fragments is performed to isolate sequences encoding the prepropeptides of phylloseptins.
  • Sequence Analysis : The cloned cDNAs typically encode a precursor peptide of about 66 amino acids, organized into five domains: signal peptide, acidic spacer, cleavage site (-Lys-Arg-), mature peptide region (19 amino acids), and a C-terminal glycine for amidation.
  • Sequence Confirmation : BLASTp searches confirm high similarity with known phylloseptins, validating the identity of the cloned sequences.

Isolation and Structural Identification from Natural Sources

The native this compound peptide is isolated from frog skin secretions using chromatographic and mass spectrometry techniques:

Ion Type m/z (b ions) m/z (y ions) Amino Acid Sequence Position
b(1+) 148.08 F (Phenylalanine)
b(2+) 261.16 1785.15 L (Leucine)
... ... ... ...
y(1+) 131.12 Amidated C-terminal

Table 1: Representative MS/MS fragmentation data for phylloseptin peptides confirming sequence and amidation.

Chemical Synthesis of this compound

Due to the limited quantities available from natural sources, this compound is commonly prepared by chemical synthesis using solid-phase peptide synthesis (SPPS):

  • Fmoc Solid-Phase Peptide Synthesis : The peptide is synthesized on a resin (e.g., Rink amide MBHA resin) using the Fmoc (9-fluorenylmethoxycarbonyl) strategy.
  • Deprotection and Coupling : Fmoc groups are removed with 20% piperidine in dimethylformamide (DMF), and amino acid coupling is facilitated by 11% N-methylmorpholine (NMM) in DMF.
  • Cleavage and Side-Chain Deprotection : The completed peptide is cleaved from the resin using a cleavage cocktail (94% trifluoroacetic acid, 2% 1,2-ethanedithiol, 2% thioanisole, 2% water) at room temperature for 4 hours.
  • Precipitation and Purification : The crude peptide is precipitated with ice-cold diethyl ether, washed, and then purified by RP-HPLC to achieve >95% purity.
  • Verification : Purified synthetic peptides are verified by RP-HPLC and MALDI-TOF MS to confirm correct mass and purity.

Secondary Structure Characterization

  • Circular Dichroism (CD) Spectroscopy : Synthetic this compound peptides are analyzed by CD to determine secondary structure.
  • α-Helical Conformation : Spectra typically show characteristic double-negative bands at 208 nm and 222 nm, indicating α-helical structure in membrane-mimicking environments (e.g., 10 mM ammonium acetate with 50% trifluoroethanol).
  • Helicity Quantification : The α-helicity is calculated using programs such as K2D on the DICHROWEB server, confirming the peptide’s structural propensity relevant to its biological activity.

Summary Table of Preparation Methods

Preparation Step Method/Technique Key Details Reference
Molecular Cloning Shotgun cloning of cDNA from frog skin secretions 66-aa precursor with signal peptide, cleavage site, mature peptide
Natural Peptide Isolation RP-HPLC fractionation, MALDI-TOF MS, MS/MS Sequence confirmation, C-terminal amidation
Chemical Synthesis Fmoc solid-phase peptide synthesis (SPPS) Resin cleavage with TFA cocktail, purification by RP-HPLC
Structural Characterization Circular Dichroism (CD) spectroscopy α-helical conformation in membrane-like environment

Additional Notes on Preparation Context

  • Phylloseptin peptides, including this compound, are part of a broader family of AMPs studied for their antimicrobial properties, often synthesized chemically for research and therapeutic evaluation due to limited natural availability.
  • The described preparation methods ensure high purity and structural fidelity, essential for subsequent biological assays and potential pharmaceutical development.
  • While the detailed preparation of this compound specifically is less frequently reported compared to closely related phylloseptins (e.g., Phylloseptin-PTa, Phylloseptin-PHa), the protocols established for these peptides apply directly to this compound due to structural and biosynthetic similarities.

Q & A

Q. How can researchers integrate conflicting data on this compound’s stability in physiological environments into drug design?

  • Methodological Answer : Conduct stability assays in simulated body fluid (SBF) and human serum, monitoring degradation via HPLC. Use peptide engineering (e.g., D-amino acid substitution, cyclization) to enhance stability. Validate using pharmacokinetic models in rodents, correlating in vitro stability with in vivo half-life .

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